molecular formula C4H10ClF2NO2S B13455539 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride

Cat. No.: B13455539
M. Wt: 209.64 g/mol
InChI Key: NFGMYBJARPIWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO2S It is known for its unique structural features, which include two fluorine atoms and a methanesulfonyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms and methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and the methanesulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methanesulfonylpropan-1-amine hydrochloride: Similar structure but lacks the fluorine atoms.

    2,2-Difluoropropan-1-amine: Lacks the methanesulfonyl group.

    Methanesulfonyl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is unique due to the combination of fluorine atoms and the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H10ClF2NO2S

Molecular Weight

209.64 g/mol

IUPAC Name

2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H

InChI Key

NFGMYBJARPIWDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(CN)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.